(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Scientific Research Applications
Cyclization Reactions of Allylic Amides and Thioamides : Allylic amides and thioamides, similar in structure to the compound , have been used in cyclization reactions to produce 2-oxazolines and 2-thiazolines. These reactions involve various processes such as 5-exo cyclization and 6-endo cyclization, leading to the formation of heterocyclic compounds with potential applications in organic synthesis (Engman, 1991).
Catalytic Studies of Allyl 1,2,3-Triazol-5-ylidene Palladium Complexes : Research on allyl 1,2,3-triazol-5-ylidene palladium complexes, which share structural similarities with the target compound, indicates their use in catalytic activities. These complexes have been studied for their donor properties and catalytic activities, particularly in Suzuki–Miyaura coupling reactions (Terashima et al., 2012).
Analgesic Properties of Related Compounds : Compounds structurally related to "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide" have been synthesized and studied for their potential analgesic properties. These studies provide insights into the 'structure‒activity' relationships which can be pivotal in developing new therapeutic agents (Demchenko et al., 2018).
Solvent-Resistant Nanofiltration of Complexes : The study of (NHC)Pd(allyl)Cl and (NHC)Pd(cinnamyl)Cl complexes, which are closely related to the compound of interest, has shown their utility in cross-coupling reactions. The separation of these complexes from coupling products using solvent-resistant nanofiltration has been explored, suggesting potential applications in chemical synthesis and purification processes (Schoeps et al., 2009).
Microwave-Assisted Synthesis of Benzothiazepines : The microwave-assisted synthesis of benzothiazepines from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives demonstrates the potential of using microwave irradiation in the synthesis of complex organic compounds. This method offers increased reaction rates and better yields compared to conventional methods, indicating the broader utility of such compounds in chemical synthesis (Raval et al., 2008).
Future Directions
Mechanism of Action
Target of action
Compounds with a benzo[d]thiazol-2(3H)-ylidene structure are often associated with cytotoxic and antibacterial activities . They might interact with various enzymes or receptors in the cell, disrupting their normal function.
Mode of action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could lead to the inhibition of an essential process in the cell, leading to cell death .
Biochemical pathways
The compound might affect multiple biochemical pathways depending on its specific targets. This could include pathways involved in cell growth and division, protein synthesis, or bacterial cell wall synthesis .
Result of action
The ultimate effect of the compound would depend on its specific mode of action and the pathways it affects. This could range from the death of cancer cells to the inhibition of bacterial growth .
properties
IUPAC Name |
(E)-3-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H2,20,24,25)/b11-8+,21-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACJCHKBCQCTHR-FECNMSLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide |
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